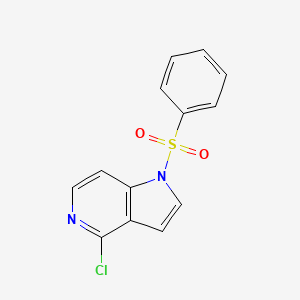

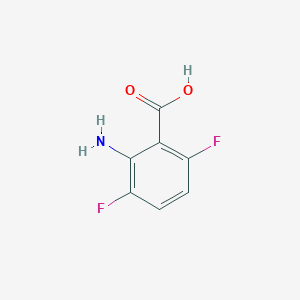

1-(Phenylsulfonyl)-4-chloro-5-azaindole

Übersicht

Beschreibung

“1-(Phenylsulfonyl)-4-chloro-5-azaindole” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .

Synthesis Analysis

The synthesis of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds has been explored in the literature . For instance, the reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) has been used to produce 3-tert-butyl-1-(phenylsulfonyl)pyrrole . This reaction illustrates the utility of the phenylsulfonyl group in directing the synthesis of highly functionalized targets .

Molecular Structure Analysis

The molecular structure of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various spectroscopic methods . For example, vibrational spectroscopic analysis can be carried out by quantum chemical methods with the hybrid exchange-correlation functional B3LYP using 6-31G (d, p) and 6-311++G (d, p) basis sets .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Phenylsulfonyl)-4-chloro-5-azaindole” can be analyzed using various methods . For instance, the distribution of the 20 amino acids in the 5-dimensional vector space is similar to the distribution in the original high dimensional property space .

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives

- Summary of the Application : This research focused on the development of novel bioactive substances with potent activities. The researchers synthesized new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment, namely, acyclic precursors from N-acyl-α-amino acids and N-acyl-α-amino ketones classes, and heterocycles from the large family of 1,3-oxazole-based compounds .

- Results or Outcomes : The newly synthesized compounds were evaluated for their antimicrobial and antibiofilm activities, for toxicity on D. magna, and by in silico studies regarding their potential mechanism of action and toxicity .

Application 2: Metal- and Photocatalytic Approaches for C–S Bond Functionalization of Sulfones

- Summary of the Application : This research explores the versatility of sulfones in organic synthesis, particularly in catalytic desulfitative functionalizations. Sulfone derivatives are emerging as a new class of substrates enabling catalytic C–C and C–X bond construction .

- Methods of Application or Experimental Procedures : The researchers used various metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds .

- Results or Outcomes : The study demonstrated the potential application of this chemistry for the synthesis of natural products .

Application 3: Advances in the Chemistry of Phenyl Sulfonylacetophenone

- Summary of the Application : This research provides a survey on the structural features, synthetic methodologies, and reactions of phenyl sulfonylacetophenone, which is considered to be one of the most important synthons in the field of synthetic organic chemistry .

- Methods of Application or Experimental Procedures : The researchers used β-ketosulfone as a starting material for synthesis of various compounds, including five- and six-membered ring systems containing one or two heteroatoms .

- Results or Outcomes : The study discussed the mechanistic pathways of these reactions and their important synthetic applications .

Application 4: Radical Vinylsulfonylations of α-Amino Carboxylic Acids

- Summary of the Application : This research explores the use of (E)-1,2-bis(phenylsulfonyl)ethylene as a radical acceptor in the radical vinylsulfonylations of α-amino carboxylic acids .

- Methods of Application or Experimental Procedures : The researchers used photoredox catalysis for the decarboxylation of α-amino carboxylic acids .

- Results or Outcomes : The study demonstrated the potential application of this chemistry for the synthesis of functionalized acrylonitriles .

Application 5: Substitution Reactions of 1-(Phenylsulfonyl) Pyrrole

- Summary of the Application : This research focuses on the substitution reactions of 1-(Phenylsulfonyl) pyrrole .

- Methods of Application or Experimental Procedures : The researchers used various Lewis acid catalysts for the substitution reactions .

- Results or Outcomes : The study demonstrated that changes in the amount and the nature of the Lewis acid catalyst can lead to more, or even exclusive, 2-substitution .

Safety And Hazards

Zukünftige Richtungen

In terms of future directions, “1-(Phenylsulfonyl)-4-chloro-5-azaindole” and related compounds have potential applications in the field of perovskite photovoltaics . For instance, a strategy using 1-(phenylsulfonyl)pyrrole has been devised to homogenize the distribution of cation composition in perovskite films .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-chloropyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDQZEWWSOWZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-4-chloro-5-azaindole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

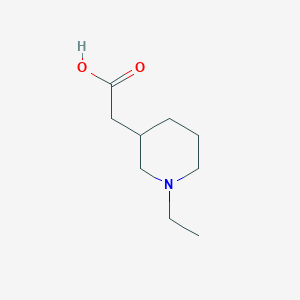

![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)

![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)

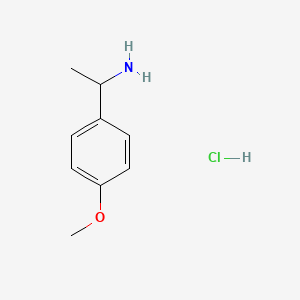

![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)

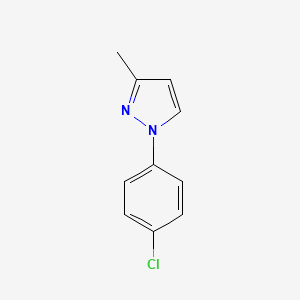

![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)

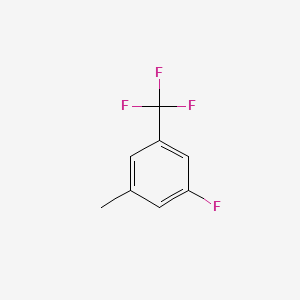

![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)